molecular formula C18H15F3N2O2 B2808953 N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide CAS No. 922130-44-7

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide

Cat. No. B2808953
CAS RN: 922130-44-7
M. Wt: 348.325
InChI Key: VWQYUOAMEBWISX-UHFFFAOYSA-N
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Description

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide, also known as TFB-TQ, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Sigma-2 Receptor Probes

N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide and its analogs, due to their structural similarities with compounds evaluated in sigma-2 receptor studies, might serve as potential probes or ligands for sigma-2 receptors, which are implicated in various physiological processes and have been explored for tumor diagnosis and therapy. For instance, [3H]N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide, a structurally related compound, demonstrated high affinity for sigma-2 receptors, indicating the potential of such molecules to be utilized in the development of diagnostic tools or therapeutic agents targeting sigma-2 receptors (Xu et al., 2005).

Synthesis of Tetrahydroquinolines

The chemical structure of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide suggests its relevance in the synthesis of tetrahydroquinoline derivatives, a class of compounds with significant biological and pharmacological properties. Research into the synthesis of multisubstituted tetrahydroquinolines, utilizing similar core structures, has demonstrated efficient methodologies for generating these compounds, which could lead to the discovery of new therapeutic agents with varied biological activities (Zhang et al., 2014).

Antitumor Agents

Compounds with the tetrahydroquinoline motif have been investigated for their antitumor properties. For example, triazolyl- and triazinyl-quinazolinediones, sharing a similar structural framework, have been synthesized and evaluated for their potential as antitumor agents, demonstrating significant potency against human tumor cell lines. This highlights the relevance of N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide in the search for new anticancer compounds (Al-Romaizan et al., 2019).

Corrosion Inhibition

Additionally, derivatives of tetrahydroquinolines have been studied for their application in corrosion inhibition, indicating that N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-4-(trifluoromethyl)benzamide could potentially be explored for similar applications in protecting metals against corrosion in acidic environments (Aouine et al., 2011).

properties

IUPAC Name

N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N2O2/c1-23-15-8-7-14(10-12(15)4-9-16(23)24)22-17(25)11-2-5-13(6-3-11)18(19,20)21/h2-3,5-8,10H,4,9H2,1H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWQYUOAMEBWISX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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